![molecular formula C23H21NO4 B2356119 N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide CAS No. 896011-00-0](/img/structure/B2356119.png)
N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide
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Description
N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit anti-inflammatory and anti-tumor properties.
Scientific Research Applications
Synthetic Chemistry Applications
Selective benzoylation techniques, as demonstrated by Kempe et al. (1982), enable the synthesis of protected ribonucleosides, critical for the development of RNA and DNA-RNA mixtures in oligonucleotide synthesis (Kempe, T. et al., 1982). This methodology could potentially be applied to N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide for the creation of novel oligonucleotide sequences.
Pharmacological Research
Rodrigues et al. (2016) highlighted the design and synthesis of novel N-acylhydrazone derivatives as potent histone deacetylase inhibitors, underscoring the importance of benzamide derivatives in developing treatments for cancer (Rodrigues, D. A. et al., 2016). Similarly, N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide could be investigated for its HDAC inhibitory activity and potential therapeutic applications.
Materials Science
In materials science, the synthesis and characterization of novel aromatic polyimides by Butt et al. (2005) demonstrate the utility of benzamide derivatives in developing high-performance polymers with exceptional thermal stability and solubility properties (Butt, M. et al., 2005). N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide could similarly contribute to the development of new polymeric materials with tailored properties.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-12-13-19(18(14-15)21(25)16-8-5-4-6-9-16)24-23(26)17-10-7-11-20(27-2)22(17)28-3/h4-14H,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLHJPRVLYSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide |
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